Raubasine hydrochloride
Overview
Description
Raubasine, also known as δ-yohimbine or ajmalicine, is an antihypertensive drug used in the treatment of high blood pressure . It has been marketed under numerous brand names including Card-Lamuran, Circolene, Cristanyl, Duxil, Duxor, Hydroxysarpon, Iskedyl, Isosarpan, Isquebral, Lamuran, Melanex, Raunatin, Saltucin Co, Salvalion, and Sarpan . It is an alkaloid found naturally in various plants such as Rauvolfia spp., Catharanthus roseus, and Mitragyna speciosa .
Synthesis Analysis
The synthesis of Raubasine involves two moieties, the terpenoid moiety and the indole moiety . The terpenoid moiety is synthesized by the MEP pathway, which starts with pyruvate and D-glyceraldehyde-3-phosphate, followed by the involvement of DXS, DXR, MCT, MECS, HDS, and HDR genes. This results in isopentenyl diphosphate and dimethylallyl diphosphate which are then synthesized into secologanin . The indole moiety is brought about by the indole pathway, where tryptophan decarboxylase (TDC) catalyzes the formation of tryptamine from tryptophan. Strictosidine synthase (STR) then catalyzes the formation of strictosidine from the intermediates of the previous pathways. Strictosidine is the common precursor for all terpenoid indole alkaloids. Ajmalicine is finally synthesized under catalysis of strictosidine glucosidase (SGD) .
Molecular Structure Analysis
The molecular formula of Raubasine is C21H24N2O3 . It has an average mass of 352.427 Da and a monoisotopic mass of 352.178680 Da .
Chemical Reactions Analysis
Raubasine belongs to the yohimbane derivatives. As this alkaloid has five asymmetric centers in its molecule, extensive isomerism can arise; several of the resulting isomers are found in nature .
Physical And Chemical Properties Analysis
Raubasine is a monoterpenoid indole alkaloid with the formula C21H24N2O3 . It is isolated from several Rauvolfia and Catharanthus species and is a selective alpha1-adrenoceptor antagonist used for the treatment of high blood pressure .
Scientific Research Applications
Chemical Stability and Quantification
- Raubasine Hydrochloride (RAB), when analyzed in combination with other substances such as Almitrine Dismesylate (ALM), demonstrated stability and could be quantified accurately using high-performance liquid chromatography (HPLC). The method allows selective quantification of RAB and ALM in bulk form and pharmaceutical formulations, even in the presence of RAB degradate. The research indicated the kinetics of RAB acid degradation follows a first-order reaction, and the activation energy was calculated, providing valuable insights into the chemical stability and quantitative analysis of Raubasine Hydrochloride in pharmaceutical preparations (El-Sayed, 2011).
Application in Stroke Rehabilitation
- A study on the therapeutic activity of a combination of Almitrine and Raubasine on post-stroke rehabilitation revealed significant efficacy. The combination treatment accelerated neurological function recovery after stroke and was well-tolerated. This points to the potential application of Raubasine Hydrochloride in enhancing the rehabilitation process following ischemic stroke (Shunwei Li et al., 2004).
Cognitive Enhancement
- Raubasine, in combination with other cognitive enhancers, was studied for its effects on scopolamine-induced amnesia in rats. Although Raubasine alone did not significantly attenuate scopolamine-induced amnesia, it showed a tendency to reduce the amnesia when combined with other substances. This suggests its potential use in the treatment of cognitive disorders associated with mental aging, cerebral insufficiency, and senile memory disorder (Chopin & Briley, 2005).
Neurological Disorder Treatment
- In a study exploring novel approaches to treat epilepsy, Raubasine demonstrated potential as an inhibitor of the γ-amino butyric acid type-A receptor-associated protein (GABARAP), a protein implicated in the intracellular trafficking of GABAAR. This suggests a possible application of Raubasine Hydrochloride in treating neurological disorders such as epilepsy, although further in vitro and in vivo studies are needed for confirmation (Mathew et al., 2015).
Treatment of Obstructive Sleep Apnea-Hypopnea Syndrome (OSAHS)
- Raubasine, in combination with Almitrine, was studied for its effects on patients with Obstructive Sleep Apnea-Hypopnea Syndrome (OSAHS). The treatment showed improvements in hypoxemia in OSAHS patients and enhanced the function of respiratory muscle in some patients. This indicates Raubasine Hydrochloride's potential application in the management of OSAHS (Guo Mei-nan, 2011).
Safety And Hazards
Raubasine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
Raubasine has been studied for its effects on noradrenergic neurotransmission in the pulmonary artery of the rabbit. Yohimbine, rauwolscine (= a-yohimbine) and -yohimbine preferentially blocked the presynaptic -adrenoceptor, whereby rauwolscine was even more selective than yohimbine . This suggests potential future directions for research into the therapeutic applications of Raubasine.
properties
IUPAC Name |
methyl (1S,15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3.ClH/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2;/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3;1H/t12-,15-,16+,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPZOTNKHMBWPD-QAWKRFFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301349028 | |
Record name | Raubasine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Raubasine hydrochloride | |
CAS RN |
4373-34-6 | |
Record name | Ajmalicine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4373-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Raubasine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004373346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Raubasine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301349028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (19α)-16,17-didehydro-19-methyloxayohimban-16-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RAUBASINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0V9KZN41X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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